molecular formula C10H18O B13455366 (octahydro-1H-inden-3a-yl)methanol

(octahydro-1H-inden-3a-yl)methanol

Cat. No.: B13455366
M. Wt: 154.25 g/mol
InChI Key: IGRKRUUTQSSECK-UHFFFAOYSA-N
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Description

(octahydro-1H-inden-3a-yl)methanol is an organic compound with the molecular formula C10H18O It is a derivative of indene, characterized by the presence of a hydroxymethyl group attached to an octahydro-indenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (octahydro-1H-inden-3a-yl)methanol typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction proceeds as follows:

Indene+H2This compound\text{Indene} + \text{H}_2 \rightarrow \text{this compound} Indene+H2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(octahydro-1H-inden-3a-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of (octahydro-1H-inden-3a-yl)aldehyde or (octahydro-1H-inden-3a-yl)carboxylic acid.

    Reduction: Formation of (octahydro-1H-inden-3a-yl)alkane.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(octahydro-1H-inden-3a-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroinden-3a-ylmethanol

InChI

InChI=1S/C10H18O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h9,11H,1-8H2

InChI Key

IGRKRUUTQSSECK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2C1)CO

Origin of Product

United States

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